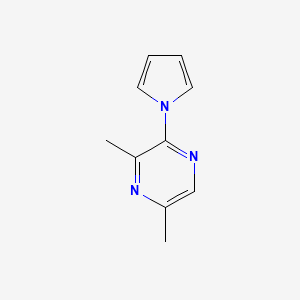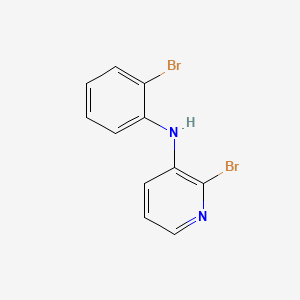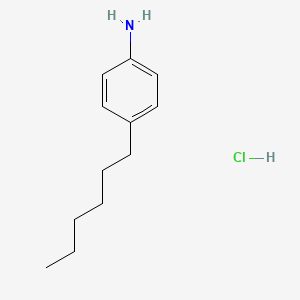
p-Hexylaniline hydrochloride
Overview
Description
p-Hexylaniline hydrochloride: is an organic compound with the molecular formula C12H20ClN It is a derivative of aniline, where the aniline ring is substituted with a hexyl group at the para position and is in the form of its hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction of Arenes: One common method to synthesize p-hexylaniline involves the nitration of hexylbenzene to form p-nitrohexylbenzene, followed by reduction to yield p-hexylaniline. The nitration typically uses concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Direct Nucleophilic Substitution: Another method involves the direct nucleophilic substitution of a halogenated benzene derivative with hexylamine. This reaction often requires high temperatures and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of p-hexylaniline hydrochloride may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The final hydrochloride salt is obtained by treating the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Hexylaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form hexylcyclohexylamine using hydrogen gas and a suitable catalyst.
Substitution: p-Hexylaniline can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hexylcyclohexylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Synthesis of Polymers: p-Hexylaniline is used as a monomer in the synthesis of polyaniline derivatives, which are conducting polymers with applications in sensors, batteries, and electrochromic devices.
Catalysis: It serves as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Biology:
Biocompatible Materials: Derivatives of p-hexylaniline are explored for their biocompatibility, making them suitable for biomedical applications such as drug delivery systems and biosensors.
Medicine:
Pharmaceutical Intermediates: p-Hexylaniline hydrochloride is used as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs.
Industry:
Dye and Pigment Production: The compound is used in the production of dyes and pigments, providing color to various materials.
Corrosion Inhibitors: It is also employed as a corrosion inhibitor in industrial processes, protecting metal surfaces from degradation.
Mechanism of Action
The mechanism by which p-hexylaniline hydrochloride exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its derivatives may interact with cellular components, influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
p-Butylaniline: Similar structure with a butyl group instead of a hexyl group.
p-Octylaniline: Contains an octyl group, making it more hydrophobic compared to p-hexylaniline.
p-Toluidine: Has a methyl group, making it less hydrophobic and more reactive in certain reactions.
Uniqueness: p-Hexylaniline hydrochloride is unique due to its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications. Its hexyl group provides sufficient hydrophobic character for interactions in non-polar environments, while the aniline moiety retains reactivity for various chemical transformations.
Properties
IUPAC Name |
4-hexylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-4-5-6-11-7-9-12(13)10-8-11;/h7-10H,2-6,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDQVZXDYYDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


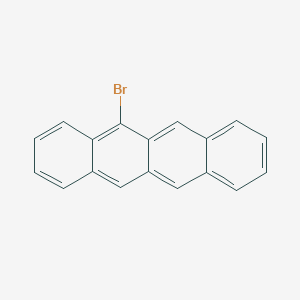
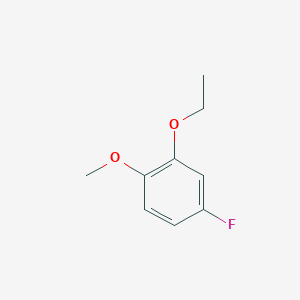
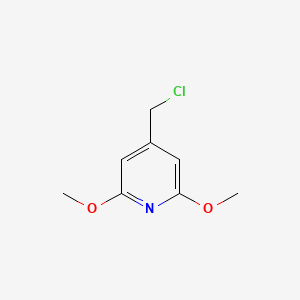
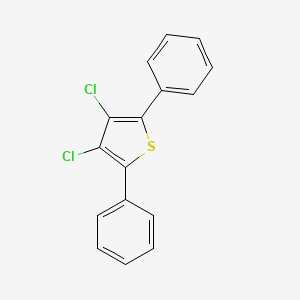
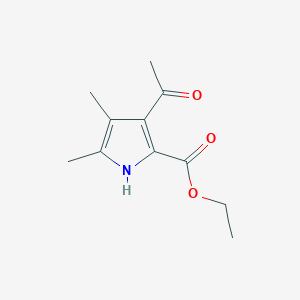
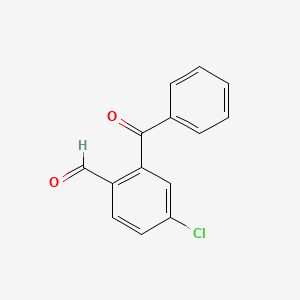
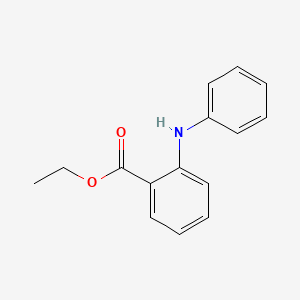
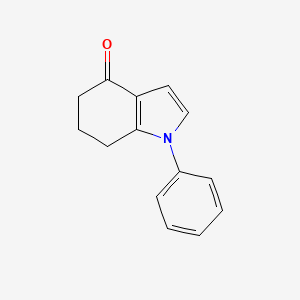
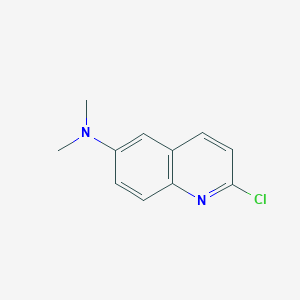
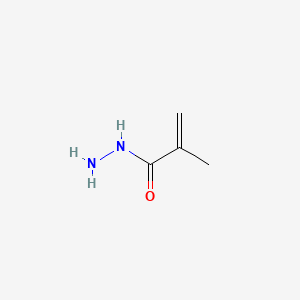
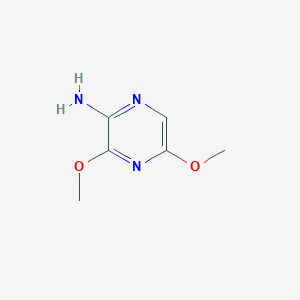
![1-hydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B3254478.png)
